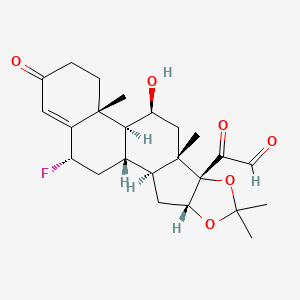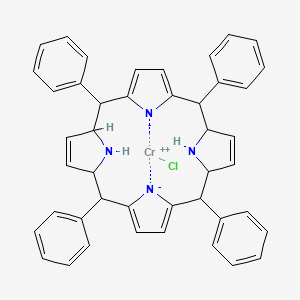
chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrins. Porphyrins are naturally occurring pigments and aromatic macrocycles constructed from four pyrroles that are fully conjugated with four meso-carbons
準備方法
The synthesis of chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. The starting material, 5,10,15,20-tetraphenylporphyrin, is synthesized through the condensation of pyrrole and benzaldehyde under acidic conditions . The resulting porphyrin is then metallated with chromium chloride to form the chlorochromium complex. The reaction conditions typically involve refluxing the porphyrin with chromium chloride in a suitable solvent such as acetonitrile .
化学反応の分析
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions due to its ability to stabilize metals in unusual oxidation states . In industry, it is used in the development of new materials with unique optical and electronic properties .
作用機序
The mechanism of action of chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to coordinate with various substrates and stabilize different oxidation states of chromium. The molecular targets and pathways involved in its action depend on the specific application. For example, in photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues .
類似化合物との比較
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide can be compared with other similar compounds such as 5,10,15,20-tetraphenyl-21-thia-porphyrin and 5,10,15,20-tetraphenyl-21,23-dithia-porphyrin . These compounds also belong to the class of porphyrins and exhibit similar physicochemical properties. the presence of different heteroatoms in the macrocycle can lead to variations in their stability and reactivity . The unique feature of this compound is its ability to stabilize chromium in unusual oxidation states, which makes it particularly useful in catalytic applications .
特性
分子式 |
C44H38ClCrN4 |
|---|---|
分子量 |
710.2 g/mol |
IUPAC名 |
chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28,33,35,38,40-45,48H;1H;/q-2;;+3/p-1 |
InChIキー |
HMSWTWDTHNBBKZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.Cl[Cr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)


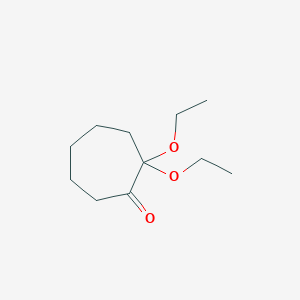
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
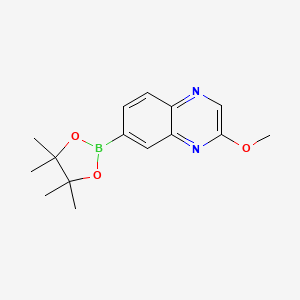
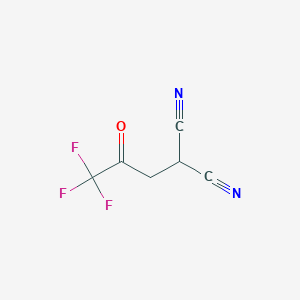
![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
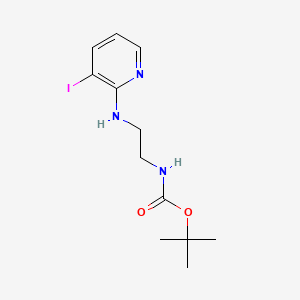
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
